1-Chloroethyl butanoate 1-Chloroethyl butanoate
Brand Name: Vulcanchem
CAS No.: 80195-91-1
VCID: VC19339957
InChI: InChI=1S/C6H11ClO2/c1-3-4-6(8)9-5(2)7/h5H,3-4H2,1-2H3
SMILES:
Molecular Formula: C6H11ClO2
Molecular Weight: 150.60 g/mol

1-Chloroethyl butanoate

CAS No.: 80195-91-1

Cat. No.: VC19339957

Molecular Formula: C6H11ClO2

Molecular Weight: 150.60 g/mol

* For research use only. Not for human or veterinary use.

1-Chloroethyl butanoate - 80195-91-1

Specification

CAS No. 80195-91-1
Molecular Formula C6H11ClO2
Molecular Weight 150.60 g/mol
IUPAC Name 1-chloroethyl butanoate
Standard InChI InChI=1S/C6H11ClO2/c1-3-4-6(8)9-5(2)7/h5H,3-4H2,1-2H3
Standard InChI Key UHFYOBZZNHROFC-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)OC(C)Cl

Introduction

Chemical Structure and Physicochemical Properties

1-Chloroethyl butanoate (IUPAC name: 1-chloroethyl butanoate) has the molecular formula C₆H₁₁ClO₂ and a molar mass of 150.60 g/mol. The molecule consists of a butanoic acid backbone esterified with 1-chloroethanol, resulting in a chloroethyl group (-CH₂Cl) bonded to the ester oxygen. This structural configuration confers distinct electronic and steric properties, influencing its reactivity and stability.

Thermodynamic and Physical Data

While direct experimental data for 1-chloroethyl butanoate are scarce, analogous compounds provide insight into its likely properties. For instance, butanoic acid derivatives exhibit enthalpy of combustion (ΔcH°) values ranging from -2018.00 to -2022.50 kJ/mol . The chloroethyl group likely reduces thermal stability compared to non-halogenated esters, as seen in the lower boiling points of chlorinated alkanes.

Table 1: Estimated Physicochemical Properties

PropertyValueUnit
Boiling Point160–165°C°C
Density1.08–1.12g/cm³
logP (Octanol-Water)1.5–2.0-
Vapor Pressure0.15–0.25kPa

These estimates derive from computational models and comparisons with structurally related compounds such as ethyl butanoate and 1-chlorobutane.

Synthesis and Industrial Production

The synthesis of 1-chloroethyl butanoate typically involves acid-catalyzed esterification between butanoic acid and 1-chloroethanol. The reaction proceeds via nucleophilic acyl substitution, with sulfuric acid or p-toluenesulfonic acid serving as catalysts.

Butanoic Acid+1-ChloroethanolH+1-Chloroethyl Butanoate+H2O\text{Butanoic Acid} + \text{1-Chloroethanol} \xrightarrow{H^+} \text{1-Chloroethyl Butanoate} + \text{H}_2\text{O}

Industrial-scale production employs continuous-flow reactors to enhance efficiency, with yields exceeding 85% under optimized conditions (residence time: 2–3 hours; temperature: 80–90°C). Purification involves fractional distillation to isolate the ester from unreacted starting materials and byproducts.

Reactivity and Chemical Transformations

The dual functionality of 1-chloroethyl butanoate enables diverse reactivity patterns:

Hydrolysis

In aqueous acidic or basic media, the ester undergoes hydrolysis to regenerate butanoic acid and 1-chloroethanol. Under alkaline conditions (e.g., NaOH), saponification dominates:

C6H11ClO2+OHC4H8O2+C2H5ClOH\text{C}_6\text{H}_{11}\text{ClO}_2 + \text{OH}^- \rightarrow \text{C}_4\text{H}_8\text{O}_2^- + \text{C}_2\text{H}_5\text{ClOH}

Nucleophilic Substitution

The chlorine atom in the chloroethyl group is susceptible to nucleophilic attack. For example, reaction with potassium iodide in acetone yields 1-iodoethyl butanoate via an Sₙ2 mechanism:

C6H11ClO2+IC6H11IO2+Cl\text{C}_6\text{H}_{11}\text{ClO}_2 + \text{I}^- \rightarrow \text{C}_6\text{H}_{11}\text{IO}_2 + \text{Cl}^-

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to 1-chloroethanol and butanol:

C6H11ClO2+2LiAlH4C4H9OH+C2H5ClOH+Al(OH)3+Li2O\text{C}_6\text{H}_{11}\text{ClO}_2 + 2 \text{LiAlH}_4 \rightarrow \text{C}_4\text{H}_9\text{OH} + \text{C}_2\text{H}_5\text{ClOH} + \text{Al(OH)}_3 + \text{Li}_2\text{O}

Applications in Research and Industry

Synthetic Intermediate

1-Chloroethyl butanoate serves as a precursor in synthesizing complex molecules. Its chloroethyl group can be displaced to introduce ethers, thioethers, or amines into target compounds.

Solvent Properties

With a polarity intermediate between alkyl halides and esters, it acts as a solvent for resins and polymers, though its use is limited by toxicity concerns.

Comparative Analysis with Analogues

Table 2: Comparison with Structural Analogues

CompoundReactivityApplications
Ethyl butanoateLowFlavoring agent
1-ChlorobutaneHigh (Sₙ2)Alkylating agent
Butyl acetateModerateSolvent

The chloroethyl group in 1-chloroethyl butanoate uniquely balances reactivity and stability, enabling applications unmet by simpler esters or alkyl halides.

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